N-(tert-Butyl)aziridine-2-carboxamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-tert-butylaziridine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(2,3)9-6(10)5-4-8-5/h5,8H,4H2,1-3H3,(H,9,10) |
InChI Key |
NECOBHWYVWLQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN1 |
Origin of Product |
United States |
Kinetic Resolution:kinetic Resolution Involves the Differential Reaction Rates of Enantiomers with a Chiral Catalyst or Reagent.chemrxiv.orga Recent Development in the Field is the Copper Hydride Catalyzed Kinetic Resolution of Racemic 2h Azirines, Which Yields Enantioenriched N H Aziridine 2 Carboxylates.chemrxiv.orgthis Approach Could Potentially Be Adapted for the Resolution of N Tert Butyl Aziridine 2 Carboxamide.
The table below summarizes the potential resolution techniques for racemic N-(tert-Butyl)aziridine-2-carboxamide.
| Resolution Technique | Principle | Potential Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Direct separation of enantiomers. |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. google.com | Separation via fractional crystallization. |
| Enzymatic Resolution | Enantioselective enzymatic reaction. uni.lu | Selective transformation of one enantiomer. |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. chemrxiv.org | Separation based on reactivity differences. |
Applications As Synthetic Building Blocks in Complex Molecule Construction
Synthesis of Non-Proteinogenic and Conformationally Constrained Amino Acid Derivatives
Non-proteinogenic amino acids and conformationally constrained analogs are of significant interest in drug discovery and peptide design due to their ability to impart unique structural and functional properties to peptides and other bioactive molecules. N-(tert-Butyl)aziridine-2-carboxamide serves as a key precursor for the synthesis of these valuable compounds through regioselective ring-opening reactions.
The ring-opening of this compound and related aziridine-2-carboxylates at the β-position (C3) by various nucleophiles provides a direct route to α-amino acid derivatives. clockss.org This regioselectivity is often favored, particularly with heteroatom nucleophiles. clockss.org The reaction proceeds with the nucleophile attacking the less sterically hindered carbon atom of the aziridine (B145994) ring, leading to the formation of a β-substituted α-amino acid precursor. The tert-butyl group on the amide can influence the reactivity and selectivity of the ring-opening reaction.
A variety of nucleophiles, including organometallic reagents, have been successfully employed in the β-attack ring-opening of N-activated aziridine-2-carboxylates to furnish α-amino acids. lookchem.com For instance, the use of copper-catalyzed Grignard reagents has been shown to be effective in this transformation. lookchem.com
Table 1: Examples of Nucleophiles Used in β-Attack Ring Opening for α-Amino Acid Synthesis
| Nucleophile Type | Specific Example | Resulting α-Amino Acid Derivative |
|---|---|---|
| Organocuprates | Gilman reagents (R₂CuLi) | β-Alkyl or β-Aryl α-amino acids |
| Grignard Reagents | RMgX with Cu(I) catalyst | β-Alkyl or β-Aryl α-amino acids |
It is important to note that the nature of the N-activating group on the aziridine can significantly impact the efficiency and regioselectivity of the ring-opening reaction. While the tert-butyl group on the amide of the title compound is not a traditional activating group, its electronic and steric properties play a crucial role in modulating the reactivity of the aziridine ring.
While β-attack is often the preferred pathway, the regioselectivity of the ring-opening of aziridine-2-carboxylates can be steered towards α-attack (at C2) to provide access to valuable β-amino acid derivatives. clockss.orgacs.org The synthesis of β-amino acids is of great interest as they are components of numerous biologically active natural products and are used to create β-peptides, which can exhibit enhanced proteolytic stability compared to their α-peptide counterparts. nih.gov
The reductive ring-opening of aziridine-2-carboxylates is a notable method for producing β-amino esters. acs.orgnih.gov For example, samarium diiodide (SmI₂) has been utilized for the reductive ring-opening of N-activated aziridine-2-carboxylates, leading to the formation of β-amino esters through cleavage of the C2-N bond. nih.gov The choice of the N-substituent on the aziridine is critical for achieving high selectivity for C-N bond cleavage over the competing C-C bond cleavage. nih.gov
Table 2: Factors Influencing Regioselectivity in Aziridine Ring Opening
| Factor | Influence on Regioselectivity |
|---|---|
| N-Activating Group | Electron-withdrawing groups generally favor β-attack. The tert-butyl group on the amide can influence the electronic nature of the aziridine nitrogen. |
| Nucleophile | Sterically demanding nucleophiles may favor attack at the less hindered β-position. |
| Lewis Acids | Can coordinate to the aziridine nitrogen or the carbonyl oxygen, influencing the regiochemical outcome. |
| Solvent | The polarity and coordinating ability of the solvent can affect the transition state energies for α- and β-attack. |
The controlled, stepwise ring-opening of this compound derivatives can be envisioned as a strategy for the synthesis of orthogonally protected diamino acids. Orthogonal protection refers to the use of protecting groups that can be removed under different reaction conditions, allowing for the selective deprotection and subsequent functionalization of specific amino groups within a molecule. nih.gov This is a crucial strategy in the synthesis of complex peptides and other nitrogen-containing compounds. nih.gov
By incorporating a protected amino group into the nucleophile used for the initial ring-opening, and having a distinct protecting group on the aziridine nitrogen, a diamino acid derivative with two different N-protecting groups can be generated. The tert-butyl group of the carboxamide can also be considered as a protecting group that can be removed under specific conditions. This approach would allow for the sequential modification of the two amino functionalities, enabling the synthesis of complex and precisely functionalized molecules.
Role in Peptide and Glycopeptide Chemistry
The unique reactivity of the aziridine moiety makes this compound and related compounds valuable tools in peptide and glycopeptide chemistry. They can be incorporated into peptide chains to serve as sites for selective modification or as building blocks for the synthesis of complex glycoconjugates.
Peptides containing an aziridine-2-carboxylic acid residue can be synthesized and utilized for site- and stereoselective modification. nih.gov The electrophilic nature of the aziridine ring within the peptide backbone allows for its selective reaction with various nucleophiles, such as thiols. nih.gov This provides a powerful method for conjugating other molecules, including carbohydrates, lipids, or fluorescent tags, to a specific position within a peptide chain.
This strategy has been successfully applied in both solution-phase and solid-phase peptide synthesis. nih.gov The ability to perform these modifications on a solid support streamlines the synthesis and purification of complex peptide conjugates.
Glycopeptides, which are peptides containing covalently linked carbohydrate moieties, play crucial roles in many biological processes. nih.govrsc.org The chemical synthesis of glycopeptides is a challenging endeavor that often relies on the use of pre-glycosylated amino acid building blocks. nih.gov
This compound and its derivatives can serve as precursors to glycosylated amino acids. The ring-opening of an aziridine-2-carboxamide with a carbohydrate-derived nucleophile, such as a hemiacetal, can lead to the formation of a glycosylated serine or threonine analog. nih.gov These glycosylated amino acid building blocks can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov This approach offers a convergent and flexible strategy for the synthesis of complex glycopeptides and glycoconjugates. nih.gov
Precursors for Polyamine Synthesis
The activated nature of the this compound scaffold makes it a suitable precursor for the synthesis of polyamines, which are polymers with repeating amine units. These polymers have a wide range of applications, including in gene transfection and CO2 capture.
Linear polyethyleneimine (LPEI) is a polymer with a high density of amine groups, traditionally synthesized through the hydrolysis of poly(2-oxazolines). nsf.govnih.gov However, an alternative and more direct route involves the anionic ring-opening polymerization (AROP) of N-activated aziridines. nsf.govnih.gov The tert-butoxycarbonyl (Boc) group, an analogue of the tert-butyl group on the nitrogen of this compound, serves as an effective activating group for this process.
The electron-withdrawing nature of the Boc group activates the aziridine ring, making it susceptible to anionic ring-opening polymerization. nsf.govnih.govresearchgate.net This polymerization proceeds in a linear fashion because the N-substituent prevents the branching reactions that are common in the cationic polymerization of unsubstituted aziridine. nih.gov The resulting polymer, poly(BocAz), is linear but often exhibits poor solubility in solvents compatible with AROP, which can limit the achievable molecular weight. nsf.govnih.gov
A significant advantage of using a Boc-activated aziridine is the ease of deprotection. The Boc groups can be cleanly removed from the polymer chain using trifluoroacetic acid (TFA) to yield the final linear polyethyleneimine (lPEI). nsf.govnih.gov This method presents a viable alternative to the use of N-sulfonyl activated aziridines, where the removal of the sulfonyl groups often requires harsh reaction conditions. acs.org
Table 1: Anionic Ring-Opening Polymerization of tert-Butyl Aziridine-1-carboxylate (BocAz) for LPEI Synthesis
| Step | Description | Key Reagents/Conditions | Product |
| 1. Polymerization | Anionic ring-opening polymerization (AROP) of the N-Boc-activated aziridine monomer. | Anionic initiator | Poly(tert-butyl aziridine-1-carboxylate) [Poly(BocAz)] |
| 2. Deprotection | Removal of the tert-butoxycarbonyl (Boc) protecting groups from the polymer backbone. | Trifluoroacetic acid (TFA) | Linear Polyethyleneimine (LPEI) |
Utility in the Formation of Other Biologically Relevant Heterocycles
The strained aziridine ring of this compound can be strategically manipulated to construct other larger and biologically important heterocyclic systems. Through ring-expansion reactions, the three-membered ring can be converted into four-, five-, and six-membered heterocycles. researchgate.net
Azetidines, four-membered nitrogen-containing heterocycles, are important structural motifs in medicinal chemistry. rsc.org The conversion of aziridines to azetidines represents a one-carbon ring expansion. This transformation can be achieved through various synthetic strategies, including the rearrangement of 2-(halomethyl)aziridines. rsc.org For instance, refluxing a derivative like N-(t-butyl)-2,3-dibromo-2-methylpropanamine in a suitable solvent can lead to the formation of the corresponding azetidine. rsc.org Another approach involves the base-induced cyclization of (2-aminoalkyl)oxiranes to yield 2-(hydroxymethyl)azetidines, which can then be oxidized to azetidine-2-carboxylic acids. nih.gov
Azetidinones, also known as β-lactams, are core structural components of many widely used antibiotics, including penicillins and cephalosporins. mdpi.com While direct conversion of this compound to an azetidinone is not extensively documented, the synthesis of β-lactams can be achieved through the [2+2] cycloaddition of a ketene (B1206846) and an imine, a reaction known as the Staudinger synthesis. mdpi.com
Table 2: Synthetic Utility towards Azetidines and Azetidinones
| Target Heterocycle | Synthetic Approach from Aziridine Derivatives | General Description |
| Azetidines | Thermodynamically controlled rearrangement | Ring expansion of 2-(halomethyl)aziridines. rsc.org |
| Azetidinones (β-Lactams) | Not a direct conversion | Generally synthesized via [2+2] cycloaddition (Staudinger synthesis). mdpi.com |
Five-membered heterocycles are ubiquitous in biologically active molecules. Aziridine derivatives serve as valuable precursors for their synthesis through ring-expansion pathways. researchgate.net
Pyrroles: The synthesis of pyrroles from aziridines has been reported through various methods. researchgate.net One common strategy involves the reaction of aziridines with activated alkynes or other coupling partners, often catalyzed by transition metals. The solution-phase synthesis of complex tricyclic pyrrole-2-carboxamides has been accomplished, highlighting the utility of related building blocks in creating diverse chemical libraries. nih.govnih.gov
Imidazoles: Imidazoles, which are present in essential amino acids like histidine, can also be synthesized from aziridine precursors. nih.gov Ring-expansion reactions of aziridines provide a route to these important five-membered heterocyclic systems. researchgate.net
Oxazoles: Oxazoles are another class of five-membered heterocycles with significant biological and pharmacological properties. nih.gov Notably, N-acylaziridines are known precursors for the synthesis of oxazoles, indicating a direct synthetic pathway from derivatives of this compound. researchgate.net
Table 3: Synthesis of Five-Membered Heterocycles from Aziridine Precursors
| Target Heterocycle | Synthetic Pathway from Aziridine Derivatives |
| Pyrroles | Ring expansion via reaction with alkynes/other reagents. researchgate.net |
| Imidazoles | Ring-expansion reactions. researchgate.net |
| Oxazoles | Cyclization/rearrangement of N-acylaziridines. researchgate.net |
Six-membered heterocycles are also accessible from aziridine building blocks through more extensive ring-expansion strategies.
Piperidines: The piperidine (B6355638) scaffold is a prominent feature in many pharmaceuticals. news-medical.netnih.gov The synthesis of piperidines from aziridines has been documented as a viable, albeit less common, synthetic transformation. researchgate.net
Pyrimidines: Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are thus of immense biological importance. nih.govorganic-chemistry.org The construction of the pyrimidine (B1678525) ring system can be achieved from various starting materials, and ring-expansion reactions of aziridines have been noted as a potential route to this class of heterocycles. researchgate.net
Q & A
Q. What are the standard synthetic routes for N-(tert-Butyl)aziridine-2-carboxamide, and what analytical methods validate its purity?
Methodological Answer: The synthesis typically involves ring-opening reactions of aziridine derivatives with tert-butyl isocyanate or coupling tert-butylamine with activated aziridine-carboxylic acid precursors. Post-synthesis, purity validation requires GC/MS for volatile byproduct detection and NMR (¹H/¹³C) for structural confirmation. SLE (supported liquid extraction) can isolate the compound from reaction mixtures, followed by recrystallization using tert-butyl methyl ether for high-purity isolation (>97%) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer: Reproducibility hinges on strict control of reaction parameters:
- Temperature : Maintain ≤0°C during aziridine activation to prevent ring-opening side reactions.
- Catalyst : Use anhydrous conditions with Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
- Purification : Standardize recrystallization solvents (e.g., tert-butyl methyl ether) and SLE protocols to minimize batch-to-batch variability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?
Methodological Answer: Flow chemistry enhances yield and scalability by enabling precise parameter control. A DoE approach should:
- Vary Factors : Residence time, temperature, and reagent stoichiometry.
- Response Metrics : Track yield (via HPLC), purity (GC/MS), and aziridine ring stability (FTIR).
- Statistical Modeling : Apply central composite design to identify optimal conditions, as demonstrated in diphenyldiazomethane synthesis . For example, a 20% increase in yield was achieved by optimizing residence time to 5 minutes and temperature to 25°C .
Q. How do crystallographic data resolve contradictions between NMR and computational predictions for this compound’s conformation?
Methodological Answer: X-ray crystallography provides definitive structural insights. For instance:
- Torsion Angles : Crystallographic data (e.g., C–C bond lengths ≈ 1.54 Å, N–C–C angles ≈ 60°) confirm the aziridine ring’s puckering, which NMR may oversimplify due to dynamic averaging.
- Hydrogen Bonding : Intermolecular H-bonds between the carboxamide and tert-butyl groups stabilize the crystal lattice, explaining discrepancies in solution-state NMR predictions .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
Methodological Answer:
- Antioxidants : Add 0.1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
- Storage Conditions : Use amber glass vials under argon at –20°C to prevent UV-induced and oxygen-driven degradation.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to track degradation products like aziridine ring-opened amides .
Data Contradiction Analysis
Q. How should researchers address conflicting data between theoretical (DFT) and experimental (X-ray) bond lengths in this compound?
Methodological Answer:
- Error Source Identification : Compare DFT functional choices (e.g., B3LYP vs. M06-2X) and basis sets. For example, M06-2X/6-311++G(d,p) better captures dispersion forces in tert-butyl groups.
- Experimental Validation : Re-refine X-ray data (e.g., SHELXL) to ensure accurate thermal parameter modeling. A mean C–C bond length discrepancy >0.02 Å suggests systematic errors in data collection .
Structural and Mechanistic Insights
Q. What role does the tert-butyl group play in the reactivity of this compound?
Methodological Answer:
- Steric Shielding : The tert-butyl group reduces nucleophilic attack on the aziridine ring by >50%, as shown in comparative kinetics with methyl analogs.
- Electronic Effects : Hyperconjugation from the tert-butyl group stabilizes the carboxamide’s transition state during ring-opening reactions, confirmed by Hammett studies (ρ = –0.8) .
Methodological Recommendations
- Synthesis : Prioritize flow-chemistry setups for scalability .
- Characterization : Combine X-ray crystallography with dynamic NMR (VT-NMR) to resolve conformational ambiguities .
- Data Analysis : Use multivariate statistics (e.g., PCA) to disentangle experimental noise from meaningful trends in optimization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
